H-Cysteinol(4-MeBzl)

Descripción general

Descripción

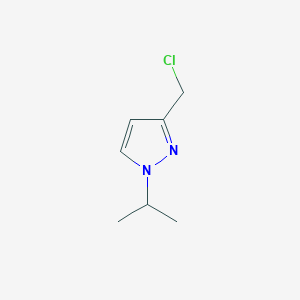

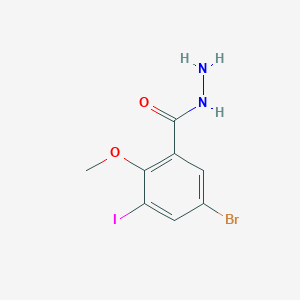

H-Cysteinol(4-MeBzl) is a synthetic compound with the molecular formula C11H17NOS . It is used in laboratory chemicals and the manufacture of chemical .

Molecular Structure Analysis

The molecular structure of H-Cysteinol(4-MeBzl) consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight is 211.33 g/mol.Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

- H-Cysteinol (4-MeBzl) is used in peptide synthesis, specifically in the formation of alpha-conotoxin dimer peptides with disulfide bridges. This process involves a combination of cysteine thiol protecting groups, including 4-MeBzl, for regioselective formation (Cuthbertson & Indrevoll, 2003).

Role in Bioactive Peptide Production

- The synthesis and expression of human beta-defensin-4, an antimicrobial peptide, involve the interaction of cysteine residues. This research highlights the role of cysteine derivatives in the production of bioactive peptides (Xu et al., 2006).

Interaction with Proteins

- H-Cysteinol (4-MeBzl) is involved in the study of protein-lipid peroxidation product interactions, specifically with glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It aids in understanding the mechanisms of protein modification and inactivation (Uchida & Stadtman, 1993).

Cysteine Protection in Solid-Phase Peptide Synthesis

- H-Cysteinol (4-MeBzl) acts as an orthogonal cysteine protecting group in solid-phase peptide synthesis, ensuring the reliability of peptide formation (Royo et al., 1995).

Derivatization and Analysis of Cysteine

- It is used in the optimized derivatization and analysis of cysteine, particularly in the study of dietary supplements. This application is vital for understanding the stability and quantification of cysteine in various mediums (Pucciarini et al., 2019).

Embryo Development Studies

- H-Cysteinol (4-MeBzl) is significant in studies of embryo development, as seen in the enhancement of blastocyst formation in bovine embryos. Its role in such biological processes demonstrates the broad application spectrum of cysteine derivatives (Caamaño et al., 1996).

Fluorogenic Labeling of Thiols

- The compound is involved in the fluorogenic labeling of thiols for high-performance liquid chromatography, underscoring its importance in analytical chemistry (Gatti et al., 1990).

Intracellular Metabolism and Signaling

- Research into the intracellular metabolism of lipid peroxidation products, such as 4-hydroxynonenal, involves H-Cysteinol (4-MeBzl) to understand the protective mechanisms in mammalian cells (Siems & Grune, 2003).

Selective Detection in Biochemistry

- The use of H-Cysteinol (4-MeBzl) in the development of cysteine-selective electrodes demonstrates its application in selective detection and measurement in biochemical studies (Shahrokhian, 2001).

Nutritional Implications

- Studies on L-Cysteine metabolism, which is critical for cellular homeostasis and production of crucial biomolecules, utilize derivatives like H-Cysteinol (4-MeBzl) to understand nutritional implications (Yin et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIOJRHRGVUSU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cysteinol(4-MeBzl) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)

![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)

![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)

![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)